molecular formula C20H23ClN2O2 B2659998 3-(3-chlorophenyl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)propanamide CAS No. 1705650-03-8

3-(3-chlorophenyl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)propanamide

Cat. No.: B2659998
CAS No.: 1705650-03-8
M. Wt: 358.87
InChI Key: WIPRKIUTVGWASU-UHFFFAOYSA-N
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Description

“3-(3-chlorophenyl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)propanamide” is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure features a chlorophenyl group, a hydroxyethyl group, and an indolinyl group, which may contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(3-chlorophenyl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)propanamide” typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the chlorophenyl intermediate: Starting with a chlorobenzene derivative, various functional groups can be introduced through electrophilic aromatic substitution reactions.

    Indolinyl group introduction: The indolinyl moiety can be synthesized separately and then coupled with the chlorophenyl intermediate using a suitable coupling reagent.

    Hydroxyethyl group addition:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions could target the carbonyl group, converting it to alcohols or amines.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology

In biological research, the compound may serve as a probe to study various biochemical pathways or as a potential lead compound in drug discovery.

Medicine

Potential medicinal applications could include its use as an active pharmaceutical ingredient (API) in the treatment of specific diseases, pending further research and clinical trials.

Industry

In the industrial sector, the compound might be utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action for “3-(3-chlorophenyl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)propanamide” would depend on its specific biological target. Potential molecular targets could include enzymes, receptors, or ion channels. The compound may interact with these targets through binding interactions, leading to modulation of their activity and subsequent physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-chlorophenyl)-N-(2-hydroxyethyl)propanamide
  • 3-(3-chlorophenyl)-N-(1-methylindolin-5-yl)propanamide
  • 3-(3-chlorophenyl)-N-(2-hydroxy-2-phenylethyl)propanamide

Uniqueness

The unique combination of the chlorophenyl, hydroxyethyl, and indolinyl groups in “3-(3-chlorophenyl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)propanamide” may confer distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

3-(3-chlorophenyl)-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O2/c1-23-10-9-15-12-16(6-7-18(15)23)19(24)13-22-20(25)8-5-14-3-2-4-17(21)11-14/h2-4,6-7,11-12,19,24H,5,8-10,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIPRKIUTVGWASU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)CCC3=CC(=CC=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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